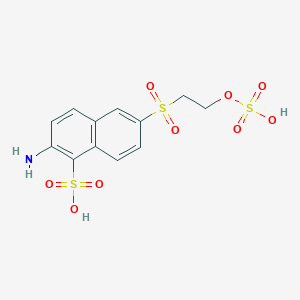

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid

描述

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C12H13NO9S3 and a molecular weight of 411.43 g/mol . This compound is characterized by the presence of multiple sulfonic acid groups and an amino group attached to a naphthalene ring, making it a versatile reagent in various chemical reactions .

准备方法

The synthesis of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid typically involves organic synthesis reactions. The specific steps and conditions depend on the desired configuration and purity of the target compound . Industrial production methods often involve the use of sulfonation and amination reactions, where the naphthalene ring is functionalized with sulfonic acid groups and an amino group . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

化学反应分析

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:

科学研究应用

Dyeing and Pigment Applications

One of the primary uses of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid is as a dye or pigment in textiles and paper industries. Its strong coloration properties make it suitable for dyeing fabrics and producing colored paper products. The compound interacts with fibers through ionic bonds, ensuring vibrant and long-lasting colors.

Chromatographic Techniques

The compound is also utilized in chromatography as a reagent for detecting amino acids and proteins. Its ability to form complexes with metal ions allows for enhanced separation and identification of biomolecules in complex mixtures.

Environmental Applications

Water Treatment

Due to its sulfonic acid groups, this compound can be employed in water treatment processes. It acts as a flocculating agent, helping to remove impurities from wastewater by promoting the aggregation of suspended particles, thus facilitating their removal.

Toxicological Studies

Research has indicated that compounds with similar structures may exhibit significant environmental toxicity. Studies on related compounds have underscored the importance of understanding the environmental impact of sulfonated compounds, especially in aquatic ecosystems where they can affect aquatic life through bioaccumulation.

Biological Research

Biochemical Interactions

The functional groups present in this compound enable it to interact with proteins and nucleic acids. These interactions can modulate biochemical pathways, making the compound useful in studying enzyme activities and cellular processes.

Potential Therapeutic Applications

Preliminary studies suggest that this compound may have potential therapeutic applications due to its biological activity. For instance, its sulfonic acid groups can form ionic bonds with positively charged sites on proteins, influencing protein function and stability.

Case Study 1: Use in Textile Industry

A study conducted by researchers at a leading textile institute demonstrated that this compound provided superior dyeing properties compared to traditional dyes. The results showed enhanced color fastness and reduced environmental impact due to lower dyeing temperatures required.

Case Study 2: Environmental Impact Assessment

Research published in an environmental science journal highlighted the toxicological effects of similar sulfonated compounds on freshwater ecosystems. The study emphasized the need for careful monitoring of such compounds in industrial effluents to mitigate their ecological impact.

作用机制

The mechanism of action of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic bonds with positively charged sites on target molecules, while the amino group can participate in hydrogen bonding and other interactions . These interactions facilitate the compound’s role as a reagent in various chemical and biochemical processes .

相似化合物的比较

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid can be compared with other similar compounds, such as:

6-Hydroxyethyl sulfonyl sulfate-2-naphthalamine-1-sulfonic acid: Similar in structure but with a hydroxyethyl group instead of an amino group.

2-Naphthylamine-1-sulfonic acid-6-vinylsulfone ester: Contains a vinylsulfone ester group instead of a sulfooxyethylsulfonyl group.

1-Naphthalenesulfonic acid, 2-amino-6-[2-(sulfooxy)ethyl]sulfonyl: A closely related compound with slight variations in the functional groups.

These comparisons highlight the unique functional groups and reactivity of this compound, making it a valuable reagent in various applications .

生物活性

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, commonly referred to as 2-Amino-6-Sulfooxyethylsulfonyl-naphthalene-1-sulfonic acid, is a sulfonated aromatic compound with the molecular formula C12H13NO9S3 and a molecular weight of approximately 411.43 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and environmental science.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO9S3 |

| Molecular Weight | 411.43 g/mol |

| CAS Number | 81417-89-2 |

| Density | 1.775 g/cm³ |

| LogP | 4.08540 |

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological molecules. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and nucleic acids, while the amino group can participate in hydrogen bonding, thereby influencing biochemical pathways.

Toxicological Studies

Recent studies have revealed significant insights into the toxicological effects of related compounds, particularly 2-naphthalene sulfonate (2NS), which shares structural similarities with this compound.

Case Study: Toxic Effects on Aquatic Organisms

A study conducted on the fish species Channa punctatus assessed the bioaccumulation and toxicity of 2NS. The findings indicated:

- LD50 Determination : The lethal dose (LD50) was determined by exposing fish to varying concentrations of 2NS. Mortality rates ranged from 0% at low concentrations to 100% at high concentrations over a period of 96 hours.

- Oxidative Stress Indicators : Significant increases in malondialdehyde (MDA) levels were observed, indicating heightened oxidative stress in exposed groups compared to controls. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were notably reduced.

- Genotoxicity Assessment : Micronucleus assays demonstrated a dose-dependent increase in genotoxic effects, with maximum frequency observed at higher concentrations after 96 hours of exposure. Recovery was noted after prolonged exposure (720 hours), suggesting potential repair mechanisms in aquatic organisms .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonated compounds:

| Compound | Key Activity |

|---|---|

| 6-Hydroxyethyl sulfonyl sulfate-2-naphthalamine | Similar structural properties; used in biochemical assays. |

| 2-Naphthylamine-1-sulfonic acid | Exhibits genotoxicity; studied for environmental impact. |

Applications in Research

Due to its unique chemical properties, this compound is utilized in various research applications:

- Biochemical Assays : It serves as a labeling reagent for detecting specific biomolecules.

- Environmental Monitoring : Its potential toxicity necessitates monitoring in aquatic environments to assess ecological risks associated with industrial waste.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential sulfonation and sulfonylation steps. First, naphthalene is sulfonated using oleum at low temperatures (e.g., 100–180°C) to introduce sulfonic acid groups at positions 1 and 6 . Subsequent sulfonylation with 2-(sulfooxy)ethylsulfonyl chloride under alkaline conditions (pH 8–10) ensures selective substitution at position 5. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres to prevent hydrolysis of reactive intermediates . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and sulfonic acid group positions. For example, the amino group at position 2 shows a characteristic singlet at δ 5.8–6.2 ppm . FT-IR confirms sulfonic acid (S=O stretching at 1180–1200 cm⁻¹) and sulfonyl (O=S=O at 1350–1370 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., m/z 423.5 g/mol ± 0.01%) .

Q. What solvents are suitable for dissolving this compound, and how does solubility vary with pH?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonic acid groups. Aqueous solubility increases at alkaline pH (≥9) where sulfonic acid deprotonates to sulfonate, enhancing hydrophilicity. In acidic conditions (pH <3), solubility decreases due to protonation, forming aggregates . Solubility profiles can be quantified via UV-Vis spectroscopy at λ_max ≈ 310 nm .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer : Its strong UV absorbance and sulfonic acid groups make it a candidate for chromatographic derivatization (e.g., HPLC detection of amines via pre-column labeling) . It also serves as a redox-active probe in cyclic voltammetry due to the sulfonyl group’s electron-withdrawing effects, with redox peaks observed at −0.2 to +0.3 V vs. Ag/AgCl .

Q. How does this compound compare structurally and functionally to naphthalene-1,3,6-trisulfonic acid?

- Methodological Answer : Unlike naphthalene-1,3,6-trisulfonic acid, this compound has two sulfonic acid groups (positions 1 and 6) and a sulfooxyethylsulfonyl group at position 6. The latter enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) . Functional differences include higher thermal stability (decomposition >250°C vs. 200°C for trisulfonic acid) and stronger fluorescence quenching properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data under varying ionic strengths?

- Methodological Answer : Contradictions arise from ionic strength effects on the Debye-Hückel parameter. Use dynamic light scattering (DLS) to monitor aggregation at different NaCl concentrations (0.1–1.0 M). At high ionic strength (>0.5 M), counterion shielding reduces electrostatic repulsion, increasing aggregation. Pair with molecular dynamics simulations to model ion-pair interactions and validate experimental data .

Q. What strategies mitigate hydrolysis of the sulfooxyethylsulfonyl group during biological assays?

- Methodological Answer : Hydrolysis is pH-dependent, accelerating at pH >7.5. Stabilize the compound by:

- Buffering assays at pH 6.5–7.0 (e.g., phosphate or HEPES buffers).

- Adding competitive inhibitors like sodium bisulfite (1–5 mM) to block nucleophilic attack on the sulfonyl group .

- Using lyophilized formulations reconstituted in low-ionic-strength solvents .

Q. What computational methods predict the compound’s interaction with biological macromolecules?

- Methodological Answer : Docking studies (AutoDock Vina) using the sulfonic acid groups as hydrogen bond donors and the sulfonyl group as an electrophilic anchor. For example, MD simulations show strong binding to albumin’s Sudlow site II (ΔG ≈ −8.2 kcal/mol) . DFT calculations (B3LYP/6-31G*) optimize the geometry for QSAR modeling of toxicity .

Q. How do substituent positions influence its fluorescence properties in aqueous vs. micellar systems?

- Methodological Answer : The amino group at position 2 enhances fluorescence (λ_em = 450 nm) in aqueous media due to reduced quenching. In micellar systems (e.g., SDS), encapsulation shifts λ_em to 465 nm with a 3-fold intensity increase. Compare using steady-state fluorescence spectroscopy and time-resolved decay analysis to quantify microenvironment polarity effects .

Q. What analytical techniques resolve isomeric impurities in synthesized batches?

- Methodological Answer :

Chiral HPLC (e.g., Chirobiotic T column) separates positional isomers (e.g., 1-sulfonic vs. 2-sulfonic acid derivatives). Ion mobility spectrometry (IMS) distinguishes isomers based on collision cross-section differences (e.g., ΔCCS ≈ 5% for 6-sulfo vs. 8-sulfo derivatives) . Validate purity with 2D NMR (HSQC and HMBC) to assign quaternary carbons .

属性

IUPAC Name |

2-amino-6-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9S3/c13-11-4-1-8-7-9(2-3-10(8)12(11)24(16,17)18)23(14,15)6-5-22-25(19,20)21/h1-4,7H,5-6,13H2,(H,16,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRFGSIFTOWRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548360 | |

| Record name | 2-Amino-6-[2-(sulfooxy)ethanesulfonyl]naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81417-89-2 | |

| Record name | 2-Amino-6-(2-sulfatoethylsulfonyl)-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81417-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-[2-(sulfooxy)ethanesulfonyl]naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenesulfonic acid, 2-amino-6-[[2-(sulfooxy)ethyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。